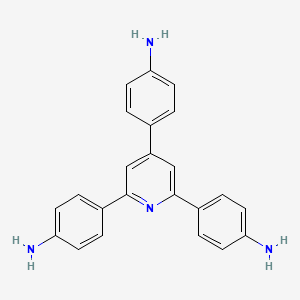

4,4',4''-(Pyridine-2,4,6-triyl)trianiline

Description

Contextualization as a C3-Symmetric Amine Building Block in Reticular Chemistry

4,4',4''-(Pyridine-2,4,6-triyl)trianiline, also known by its synonym 2,4,6-tris(4-aminophenyl)pyridine, possesses a distinct C3 symmetry. researchgate.net This symmetrical arrangement, where three aniline (B41778) groups are positioned at the 2, 4, and 6 positions of a central pyridine (B92270) ring, provides a predictable geometry for the construction of extended, ordered structures. researchgate.net In reticular chemistry, such highly symmetric and rigid building blocks are crucial for the rational design of crystalline materials with high porosity and stability. rsc.orgnih.gov The amine functional groups serve as reactive sites, enabling the formation of robust covalent bonds with complementary building blocks, typically through condensation reactions. nih.gov

The C3 symmetry of this compound dictates a 120-degree orientation of its reactive arms, predisposing it to form hexagonal or other highly symmetric network topologies. This contrasts with linear or bent building blocks, offering a pathway to more complex and often more porous architectures. The nitrogen atom within the central pyridine ring also introduces a site for potential post-synthetic modification or for influencing the electronic properties of the resulting framework.

Significance in the Design and Synthesis of Porous Organic Frameworks

The true significance of this compound lies in its successful application as a building block for porous organic frameworks (POFs), particularly Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures and tunable porosity, making them promising candidates for a wide range of applications, including gas storage, separation, and catalysis. frontiersin.orgrsc.org

The amine groups of this compound readily react with aldehyde-functionalized molecules to form stable imine linkages, which is a common and effective strategy for COF synthesis. This has been demonstrated in the creation of a novel pyridine-based two-dimensional COF, designated as TAPP-DBTA-COF. nih.gov In this work, 2,4,6-tris(4-aminophenyl)pyridine was condensed with 2,5-dibromobenzene-1,4-dicarbaldehyde to yield a crystalline and porous material. nih.gov

The resulting TAPP-DBTA-COF exhibited a high Brunauer–Emmett–Teller (BET) surface area of 1578.4 m²/g, a key indicator of its significant porosity. nih.gov This high surface area, coupled with the inherent chemical functionality of the framework, led to exceptional performance in the removal of the organic dye rhodamine B from water, with a maximum adsorption capacity of 1254 mg g⁻¹. nih.gov A comparative study with an amorphous polymer (TAPP-DBTA-COP) synthesized from the same monomers highlighted the critical role of the crystalline, ordered structure of the COF in achieving superior adsorption performance. nih.gov

The successful integration of this compound into a high-performance COF underscores its importance as a versatile building block. Its C3-symmetric design and reactive amine functionalities enable the construction of robust, porous materials with tailored properties for specific applications.

Compound Information

| Compound Name | Synonyms |

| This compound | 2,4,6-Tris(4-aminophenyl)pyridine researchgate.net |

| TAPP-DBTA-COF | Pyridine-based covalent organic framework |

| 2,5-dibromobenzene-1,4-dicarbaldehyde | |

| Rhodamine B | |

| TAPP-DBTA-COP | Amorphous polymer from 2,4,6-tris(4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehyde |

Research Findings on TAPP-DBTA-COF

| Property | Value | Reference |

| BET Surface Area | 1578.4 m²/g | nih.gov |

| Maximum Adsorption Capacity (Rhodamine B) | 1254 mg g⁻¹ | nih.gov |

| Adsorption Kinetic Constant (k₂) | 0.00244 g mg⁻¹ min⁻¹ | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2,6-bis(4-aminophenyl)pyridin-4-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4/c24-19-7-1-15(2-8-19)18-13-22(16-3-9-20(25)10-4-16)27-23(14-18)17-5-11-21(26)12-6-17/h1-14H,24-26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOESMJBODNBEAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 ,4 Pyridine 2,4,6 Triyl Trianiline

Multi-Step Synthesis via Reduction of Nitrophenyl Precursors

The most common and effective pathway to 4,4',4''-(Pyridine-2,4,6-triyl)trianiline is through a two-step synthesis. This process begins with the formation of 2,4,6-tris(4-nitrophenyl)pyridine (B1652959), which then undergoes a reduction reaction to convert the three nitro groups into the corresponding amino functionalities.

Preparation of 2,4,6-tris(4-nitrophenyl)pyridine from Substituted Acetophenones and Benzaldehydes

The foundational step in the synthesis is the construction of the 2,4,6-triarylpyridine core. This is typically achieved through a one-pot condensation reaction involving a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) in the presence of a nitrogen source, most commonly ammonium (B1175870) acetate (B1210297). orgchemres.org For the synthesis of 2,4,6-tris(4-nitrophenyl)pyridine, the specific reactants are 4-nitroacetophenone and 4-nitrobenzaldehyde (B150856).

The reaction proceeds via a series of condensations and cyclization reactions. While various catalysts and reaction conditions have been explored for the synthesis of 2,4,6-triarylpyridines, a common approach involves heating the reactants, often under solvent-free conditions or in a high-boiling solvent. orgchemres.org The use of a solid acid catalyst has also been reported to facilitate this transformation.

Detailed Research Findings:

A variety of methods have been developed for the synthesis of 2,4,6-triarylpyridines. One notable method involves the reaction of an acetophenone and a benzaldehyde with ammonium acetate under reflux conditions in the absence of a solvent. stackexchange.com The use of a heterogeneous catalyst, such as cobalt nanoparticles immobilized on magnetic hydrotalcite, has also been shown to be effective for this transformation, allowing for easy catalyst recovery and reuse. orgchemres.org Microwave-assisted synthesis has also been employed to accelerate the reaction. In a specific example, the reaction of 4-nitroacetophenone and 4-nitrobenzaldehyde in the presence of ammonium acetate under solvent-free conditions at an elevated temperature would yield the desired 2,4,6-tris(4-nitrophenyl)pyridine.

| Reactant 1 | Reactant 2 | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Nitroacetophenone | 4-Nitrobenzaldehyde | Ammonium Acetate | None | Solvent-free | Reflux | 1 | High |

| 4-Nitroacetophenone | 4-Nitrobenzaldehyde | Ammonium Acetate | Fe3O4/HT-Co | Solvent-free | Reflux | Not Specified | High |

Catalytic Reduction of 2,4,6-tris(4-nitrophenyl)pyridine to this compound

The final and crucial step in the synthesis is the reduction of the three nitro groups of 2,4,6-tris(4-nitrophenyl)pyridine to form the corresponding anilines. This transformation is typically accomplished through catalytic hydrogenation or by using reducing agents such as tin(II) chloride. semanticscholar.org

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. rsc.org The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under a hydrogen atmosphere.

Alternatively, the reduction can be achieved using a stoichiometric amount of a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium, such as concentrated hydrochloric acid in ethanol. semanticscholar.org This method is often preferred in a laboratory setting due to its simplicity and effectiveness. The reaction proceeds by heating the mixture to reflux, followed by neutralization to isolate the free amine product.

Detailed Research Findings:

| Starting Material | Reducing Agent | Reagent | Solvent | Temperature (°C) | Time | Yield (%) |

| 2,4,6-tris(4-nitrophenyl)pyridine | SnCl₂·2H₂O | Concentrated HCl | Ethanol | Reflux | Not Specified | High (expected) |

| 2,4,6-tris(4-nitrophenyl)pyridine | H₂ | Pd/C | Ethanol | Not Specified | Not Specified | High (expected) |

Application in the Construction of Extended Framework Structures

Covalent Organic Frameworks (COFs) Based on 4,4',4''-(Pyridine-2,4,6-triyl)trianiline

Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. acs.orgnih.gov The ability to pre-design their structures and tune their properties at a molecular level makes them promising materials for various applications. acs.orgdigitellinc.com The incorporation of the this compound monomer introduces nitrogen-rich sites, which can enhance functionality and performance in areas like adsorption and catalysis. rsc.org

The synthesis of COFs from this compound typically proceeds through the formation of imine linkages. This is achieved via a Schiff base condensation reaction between the terminal amine groups of the trianiline and the aldehyde groups of a complementary polyfunctional aldehyde monomer. nih.govrsc.org This dynamic covalent chemistry is often reversible, which is crucial for the error-correction processes that lead to highly crystalline and ordered frameworks. researchgate.net

A representative reaction involves the condensation of this compound with a trialdehyde, such as 2-hydroxybenzene-1,3,5-tricarbaldehyde. The reaction is typically carried out under solvothermal conditions, often in a mixture of solvents like mesitylene (B46885) and dioxane, with an acid catalyst such as acetic acid. nih.gov This process results in a two-dimensional (2D) framework with a hexagonal topology, characterized by high thermal stability and permanent porosity. nih.govnih.gov The resulting imine-based COFs are generally insoluble in common organic solvents, indicating the formation of a covalently cross-linked network. researchgate.net For instance, the synthesis of a pyridine-based COF, TAPP-DBTA-COF, was achieved through the condensation of 2,4,6-tris(4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehyde. rsc.org

The rational design of COFs allows for precise control over their architecture and function. nih.gov By carefully selecting the building blocks (monomers), properties such as pore size, shape, and chemical environment can be tailored. digitellinc.commdpi.com The use of this compound as a C3-symmetric node and a linear or triangular aldehyde as a linker leads to the formation of predictable 2D topologies, most commonly hexagonal (hcb) lattices. nih.gov

Topological considerations are paramount in the design process. The geometry of the monomers dictates the resulting network structure. For example, the reaction of a C3-symmetric amine with a C2-symmetric dialdehyde (B1249045) typically results in a hexagonal pore structure. The stacking of these 2D layers, either in an eclipsed (AA) or a staggered (AB) fashion, further defines the 3D architecture and influences properties like porosity and interlayer spacing. researchgate.netresearchgate.net The pyridine (B92270) nitrogen within the framework's pores provides a specific binding site that can be leveraged for applications such as targeted adsorption or as a catalytic center. rsc.orgrsc.org

Several specific COF architectures have been constructed using this compound or its analogous triazine-based building blocks. These materials demonstrate the practical application of the design principles discussed above.

TAPP-DBTA-COF : This 2D pyridine-based COF was constructed from 2,4,6-tris(4-aminophenyl)pyridine (TAPP) and 2,5-dibromobenzene-1,4-dicarbaldehyde. It was developed as an efficient adsorbent for rhodamine B, demonstrating a high adsorption capacity attributed to its ordered pore structure and rich adsorption sites. rsc.org

IISERP-COFs : The Indian Institute of Science Education and Research (IISER) has reported several COFs based on triazine-cored triamines, which are structural analogs of the pyridine-cored trianiline. For example, IISERP-COF5 was synthesized from a triazine triamine and 2,5-dimethoxyterephthaldehyde. researchgate.net The structure of IISERP-COF9 is also noted in the literature as a pyridine-containing framework. researchgate.net These COFs typically exhibit hexagonal structures with eclipsed stacking and demonstrate the utility of these building blocks in creating stable, porous materials for applications like catalysis. researchgate.netresearchgate.net

| COF Architecture | Monomers | Key Structural Feature | Reported Application |

| TAPP-DBTA-COF | 2,4,6-tris(4-aminophenyl)pyridine, 2,5-dibromobenzene-1,4-dicarbaldehyde | 2D framework with rich adsorption sites rsc.org | Adsorption of Rhodamine B rsc.org |

| IISERP-COF5 | Triazine triamine, 2,5-dimethoxyterephthaldehyde | Hexagonal layers with eclipsed stacking researchgate.net | Support for Co/Co(OH)₂ nanoparticles for catalysis researchgate.net |

| IISERP-COF9 | Pyridine and other organic building blocks | Crystalline, porous structure researchgate.net | Catalytic organic synthesis researchgate.net |

Hyperbranched Polyimides Containing Pyridine Moieties

Hyperbranched polymers are three-dimensional, dendritic macromolecules with a highly branched structure. The inclusion of the triphenylpyridine moiety from this compound into a polyimide backbone results in materials with unique solubility, thermal, and mechanical properties. researchgate.nethku.hk

A novel and efficient method for synthesizing hyperbranched polyimides involves the use of microwave irradiation. researchgate.nethku.hk This technique has been successfully applied to the polymerization of 2,4,6-tris(4-aminophenyl)pyridine (a BB'₂-type triamine) with various commercial dianhydrides. researchgate.nethku.hk Microwave-assisted synthesis offers significant advantages over conventional heating methods, most notably a drastic reduction in reaction time while maintaining comparable or higher yields. researchgate.net For example, the synthesis of the starting triamine monomer was achieved in 30 minutes with a 59% yield using microwaves, compared to 3 hours for a similar yield via conventional methods. researchgate.net

The polymerization process typically involves a two-stage approach where a polyamic acid intermediate is first formed, which is then chemically or thermally imidized to yield the final polyimide. The resulting hyperbranched polyimides are predominantly amorphous and exhibit good solubility in organic solvents like m-cresol, NMP, and DMAc. hku.hk

| Synthesis Parameter | Microwave-Assisted Method | Conventional Method |

| Reaction Time | Significantly reduced (e.g., 30 minutes for monomer synthesis) researchgate.net | Longer (e.g., 3-3.5 hours for monomer synthesis) researchgate.net |

| Yield | High and comparable to conventional methods (e.g., 59%) researchgate.net | Comparable to microwave methods (e.g., 50-58%) researchgate.net |

| Key Advantage | Rapid, efficient, high yields researchgate.netrsc.org | Established, well-understood procedure |

The design of pyridine-functionalized polyimides focuses on tailoring their structure to achieve specific properties for advanced applications, such as microelectronics. rsc.org Key design principles include:

Enhancing Solubility : The non-coplanar and three-dimensional structure of the hyperbranched architecture, derived from the triphenylpyridine unit, disrupts polymer chain packing. This leads to predominantly amorphous polymers with enhanced solubility in organic solvents, which is crucial for processing and fabrication. hku.hk

Improving Thermal Stability : The incorporation of aromatic and heterocyclic rings, such as pyridine, into the polyimide backbone imparts excellent thermal stability. These polymers exhibit high glass transition temperatures (Tg) and decomposition temperatures, making them suitable for high-temperature applications. rsc.orgresearchgate.net

Tuning Dielectric Properties : For microelectronic applications, a low dielectric constant is desirable. The introduction of fluorine-containing groups (e.g., -C(CF₃)₂) alongside the pyridine moieties can effectively lower the dielectric constant of the polyimide films while maintaining good thermal and mechanical properties. rsc.org

Controlling Mechanical Properties : The final properties of the polyimide, such as tensile strength and modulus, can be controlled by the choice of dianhydride monomer that reacts with the pyridine-containing diamine or triamine. researchgate.net This allows for the systematic investigation of structure-property relationships to optimize performance. rsc.org

Functional Applications of Materials Derived from 4,4 ,4 Pyridine 2,4,6 Triyl Trianiline

Catalytic Applications within Derived Frameworks

The precise, tunable structure of Covalent Organic Frameworks (COFs) makes them exceptional platforms for catalysis. By incorporating active sites within their porous and crystalline matrix, these materials can function as highly efficient and reusable heterogeneous catalysts. The frameworks derived from 4,4',4''-(Pyridine-2,4,6-triyl)trianiline are particularly noteworthy for their ability to support and enhance the catalytic activity of metal nanoparticles.

Heterogeneous Catalysis Mediated by Metal-Functionalized COFs (e.g., Cu/Cu₂O Nanoparticles Supported on Phenol-Pyridyl COFs)

Research has demonstrated the successful use of a phenol-pyridyl COF, constructed through the Schiff base condensation of a phenolic trialdehyde and a triamine like this compound, as a support for copper/copper(I) oxide (Cu/Cu₂O) nanoparticles. researchgate.netncl.res.in These COFs provide a unique environment for catalysis due to several key features:

Nanoparticle Stabilization: The inherent micropores of the COF act as templates, restricting the growth of the Cu/Cu₂O nanoparticles to exceptionally small and uniform sizes, typically around 2-3 nm. researchgate.netncl.res.in This size reduction is crucial for maximizing the surface area of the catalyst and, consequently, its activity.

Host-Guest Synergy: The COF structure does more than just physically support the nanoparticles; it actively participates in the catalytic cycle. The pore walls are decorated with strategically positioned functional groups. The hydrogen-bonding phenolic groups can anchor substrate molecules, while the basic pyridyl sites from the trianiline precursor can serve as cationic species to stabilize reactive intermediates. researchgate.netncl.res.in

Enhanced Accessibility: The ordered and porous nature of COFs ensures that reactants have excellent access to the catalytically active nanoparticles dispersed within the framework. researchgate.netncl.res.in

This synergistic relationship between the metal nanoparticles and the functionalized COF support leads to enhanced catalytic performance and stability, creating a robust heterogeneous catalyst that can be easily recovered and reused. acs.org

Exemplar Catalytic Reactions (e.g., Sonogashira Cross-Coupling Reaction)

The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper co-catalyst under mild conditions. wikipedia.orglibretexts.org While the development of heterogeneous catalysts for this reaction is of great interest, a closely related transformation, the Glaser-Hay heterocoupling reaction, has been specifically demonstrated using Cu/Cu₂O nanoparticles supported on a phenol-pyridyl COF derived from a triamine precursor. researchgate.netacs.org

The Glaser-Hay coupling is an oxidative reaction that forms a symmetric or asymmetric 1,3-diyne from terminal alkynes. wikipedia.orgorganic-chemistry.org The Cu/Cu₂O@COF composite has shown high activity and selectivity for the challenging synthesis of unsymmetrical diynes. researchgate.netncl.res.in The catalyst's performance is attributed to the cooperative action of the functional COF pores and the copper nanoparticles, which stabilize reactive copper-halide intermediates essential for the coupling reaction. acs.org The reversible redox activity at the copper centers is a key feature of this catalytic process. ncl.res.in

Below is a data table summarizing the catalytic performance of the Cu/Cu₂O@COF in the Glaser-Hay heterocoupling reaction.

| Catalyst Parameter | Value | Reference |

|---|---|---|

| Catalyst System | Cu/Cu₂O Nanoparticles on Phenol-Pyridyl COF | researchgate.net |

| Cu Nanoparticle Size | ~2–3 nm | researchgate.net |

| Cu Loading | 0.0992 mol% | researchgate.net |

| Turnover Frequency (TOF) | ~45–50 h⁻¹ | researchgate.net |

| Turnover Number (TON) | ~175–190 | researchgate.net |

Adsorption and Separation Processes

The high surface area, permanent porosity, and the ability to introduce specific chemical functionalities make COFs derived from this compound excellent candidates for adsorption and separation applications. The nitrogen-rich skeleton provides active sites for interacting with various pollutants.

Capture of Organic Iodides from Aqueous Media

The capture of radioactive iodine, particularly in the form of organic iodides like methyl iodide (CH₃I) from nuclear off-gas streams, is a critical environmental challenge. researchgate.net Porous materials like COFs are promising adsorbents for this purpose. The effectiveness of a COF in capturing iodine is strongly linked to its pore structure and chemical makeup. nso-journal.org

COFs derived from this compound are theoretically well-suited for this application. Key structural features that promote iodine adsorption include:

Electron-Rich Binding Sites: Molecular iodine (I₂) is an electron acceptor. The pyridine (B92270) and imine nitrogen atoms within the COF skeleton are electron-rich Lewis basic sites. These sites can form charge-transfer complexes with iodine molecules, effectively trapping them within the pores. nso-journal.org

High Porosity and Surface Area: The inherent porosity of COFs allows for the diffusion and accommodation of iodine molecules. A high pore volume is positively correlated with greater iodine uptake capacity. nso-journal.org

Functional Group Synergy: The combination of imine linkages and pyridine groups creates a framework with a high density of electron-donating functionalities, which has been shown to significantly improve iodine capture capability. nso-journal.org

While specific studies detailing the capture of organic iodides by COFs made directly from this compound are not extensively reported, the fundamental properties of these nitrogen-rich frameworks strongly suggest their potential as effective adsorbents for this purpose.

Adsorption of Organic Dyes

The removal of synthetic organic dyes from industrial wastewater is a significant aspect of environmental remediation. The unique properties of COFs make them superior adsorbents for this task. A two-dimensional COF, named TAPP-DBTA-COF, was constructed via the condensation of 2,4,6-tris(4-aminophenyl)pyridine (TAPP) and 2,5-dibromobenzene-1,4-dicarbaldehyde. rsc.org

This material demonstrated high performance for the removal of the cationic dye Rhodamine B (RhB) from water, exhibiting high capacity, adaptability, and reusability. The efficiency of TAPP-DBTA-COF is attributed to its crystalline structure, large specific surface area, and the abundance of adsorption sites provided by the pyridine-based framework. A comparison with a corresponding amorphous polymer synthesized from the same precursors showed lower efficiency, highlighting the critical role of the ordered pore structure in the adsorption process. rsc.org

The adsorption performance of TAPP-DBTA-COF for Rhodamine B is summarized in the table below.

| Adsorbent | Target Dye | Maximum Adsorption Capacity (q_max) | Kinetic Model | Reference |

|---|---|---|---|---|

| TAPP-DBTA-COF | Rhodamine B (RhB) | 1254 mg g⁻¹ | Pseudo-second-order (k₂ = 0.00244 g mg⁻¹ min⁻¹) | rsc.org |

Theoretical and Computational Investigations of 4,4 ,4 Pyridine 2,4,6 Triyl Trianiline and Its Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, orbital energies, and electrostatic potentials, which are crucial for understanding reactivity and potential applications.

While specific, in-depth DFT studies exclusively focused on 4,4',4''-(Pyridine-2,4,6-triyl)trianiline are not extensively detailed in public literature, the computational analysis of closely related triaryl pyridine (B92270) and pyridine-triazole derivatives provides a clear blueprint for the type of insights that can be obtained. researchgate.netdergipark.org.tr For instance, DFT calculations are commonly employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests that the molecule is more polarizable and more readily participates in chemical reactions. researchgate.net

In studies of similar pyridine-based ligands, DFT calculations at levels like B3LYP/6-31+G(d) have been used to optimize ground state geometries and calculate key reactivity descriptors. researchgate.netdergipark.org.tr These descriptors, summarized in the table below, help in predicting how the molecule will interact with other chemical species.

Table 1: Key Parameters from DFT Analysis of Pyridine Derivatives

| Parameter | Significance | Typical Insights for Pyridine Systems |

| HOMO Energy | Indicates electron-donating ability. | The nitrogen-rich aniline (B41778) and pyridine rings contribute to a relatively high HOMO energy, suggesting good electron-donating capabilities. |

| LUMO Energy | Indicates electron-accepting ability. | The π-system of the aromatic rings can accept electrons, and the LUMO is typically distributed across the central pyridine core. |

| HOMO-LUMO Gap (ΔE) | Predicts chemical reactivity and stability. | A moderate gap is expected, balancing stability with the reactivity needed for polymerization or coordination. A lower energy gap correlates with higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to find sites for electrophilic and nucleophilic attack. | MEP maps typically show negative potential (red/yellow) around the pyridine nitrogen, indicating a site for electrophilic attack or coordination to metal ions. Positive potential (blue) is often found around the amine hydrogens, indicating sites for nucleophilic interaction. researchgate.net |

Furthermore, DFT is instrumental in elucidating reaction mechanisms. For the synthesis of frameworks using this compound as a monomer, DFT could be used to model the transition states of the polymerization reactions (e.g., imine condensation), helping to optimize reaction conditions for achieving high crystallinity and yield.

Molecular Modeling and Simulation for Framework Assembly and Interactions

The true potential of this compound is realized when it is used as a molecular building block, or "linker," for the construction of porous materials like Covalent Organic Frameworks (COFs). bldpharm.com Molecular modeling and simulation are indispensable tools for designing these materials and predicting their final structures and properties before attempting laborious synthesis.

This compound is explicitly identified as an organic monomer for COFs, valued for its trigonal geometry and the presence of amine functional groups that can undergo condensation reactions with aldehyde linkers to form highly ordered, porous networks. bldpharm.com Molecular simulations can model this assembly process, predicting the topology of the resulting framework. The π-stacking ability of the triaryl pyridine core is another key interaction that contributes to the stability and ordering of the framework, which can be effectively studied through simulation. orgchemres.org

Simulations provide critical data on the structural characteristics of the resulting COFs:

Pore Size and Shape: Modeling allows for the precise prediction of the dimensions and geometry of the pores within the framework. This is crucial for applications in gas storage, separation, and catalysis, where pore characteristics determine selectivity.

Surface Area: The Brunauer-Emmett-Teller (BET) surface area, a measure of porosity, can be calculated from the simulated structure. For example, a COF created from a related 2,4,6-trimethylpyridine (B116444) derivative was shown to have a high specific surface area of 1915 m²/g. nih.gov

Guest-Host Interactions: Simulations can model the interactions between the COF and small molecules (guests). This is used to predict adsorption energies and selectivities for gases like CO₂ or to understand how substrates bind within the pores during catalytic cycles.

Structural Stability: Molecular dynamics simulations can assess the thermal and mechanical stability of the framework, ensuring the material is robust enough for its intended application.

By using computational models, researchers can screen different combinations of building blocks and reaction conditions to design COFs with tailored properties, accelerating the discovery of new functional materials.

Theoretical Predictions of Structural and Material Properties

Beyond electronic structure and framework assembly, theoretical methods provide predictions of fundamental molecular and bulk material properties. For the individual this compound molecule, a variety of descriptors can be computed to estimate its physical and chemical characteristics.

Table 2: Computed Properties of this compound

| Property | Computed Value | Source |

| Molecular Formula | C₂₃H₂₀N₄ | PubChem nih.gov |

| Molecular Weight | 352.4 g/mol | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Topological Polar Surface Area | 91 Ų | PubChem nih.gov |

| XLogP3-AA | 3.8 | PubChem nih.gov |

When incorporated into a material like a COF, the properties of the bulk material can be predicted. Based on its structure and the known performance of related triaryl pyridine systems, several material properties can be anticipated for frameworks derived from this compound.

High Porosity: As established through its use as a COF linker, materials built from this molecule are predicted to have high surface areas and permanent porosity. bldpharm.comnih.gov

Catalytic Activity: The pyridine nitrogen atom within the framework's pores can act as a Lewis base site for catalysis. COFs derived from pyridine-containing linkers have demonstrated activity in reactions like esterification, with the confined space of the nanochannels offering shape selectivity. nih.gov

Sensing Capabilities: The electron-rich nature of the triaryl pyridine unit makes it a candidate for use in chemosensors. orgchemres.org Interactions with analytes could cause a detectable change in the material's optical or electronic properties.

Thermal Stability: The strong covalent bonds forming the framework and the stability of the aromatic rings suggest that materials derived from this linker would possess high thermal stability, a critical requirement for many applications in catalysis and separations.

Q & A

Q. How is TTA synthesized and characterized in covalent organic framework (COF) construction?

TTA is a triazine-based monomer used to construct COFs via condensation reactions with aldehydes. Key methodologies include:

- Solvothermal synthesis : Reacting TTA with 2,5-dihydroxyterephthalaldehyde (DHTA) in mixed solvents (e.g., mesitylene/dioxane) under vacuum at 120°C for 72 hours .

- Mechanical grinding : Rapid synthesis of COF-LY by grinding TTA with 2,5-divinylterephthalaldehyde, yielding a material with a BET surface area of 220 m²/g .

- In situ capillary growth : Room-temperature synthesis of COFs using TTA and DHTA for electrochromatographic separation .

Characterization Techniques:

Q. Reaction Conditions Table

Q. What safety protocols are critical when handling TTA in laboratory settings?

- Storage : Keep at 2–8°C in dry conditions to prevent degradation .

- Exposure Control : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory irritation .

- Spill Management : Avoid water jets; use dry powder or CO₂ extinguishers .

Advanced Research Questions

Q. How does nitrogen doping in TTA-based COFs enhance catalytic efficiency in Knoevenagel condensation?

TTA’s triazine core provides electron-deficient sites that activate carbonyl groups in substrates. Comparative studies show:

- TP-TTA-COF (high N-doping) achieves 98% conversion of benzaldehyde and malononitrile in 6 hours, outperforming TP-TPA-COF (pyridine-based N-doping, 85% conversion) .

- Mechanism : The triazine moiety stabilizes transition states via hydrogen bonding and Lewis acid-base interactions .

Catalytic Performance Table

| COF | Nitrogen Source | Substrate | Conversion (%) | Time (h) | Reference |

|---|---|---|---|---|---|

| TP-TTA-COF | Triazine | Benzaldehyde | 98 | 6 | |

| TP-TPA-COF | Pyridine-triazine hybrid | Benzaldehyde | 85 | 6 | |

| Amorphous POP | Triazine (disordered) | Benzaldehyde | 72 | 6 |

Q. How can Z-scheme heterojunctions with TTA-based COFs improve photocatalytic hydrogen evolution?

TTA’s electron-deficient triazine core pairs with electron-rich MOFs (e.g., NH₂-MIL-(Ti)) to form Z-scheme systems:

Q. What methodologies enable enantioselective adsorption using chiral COFs derived from TTA?

- Post-Synthetic Modification : React hydroxyl-rich TzDa COF (TTA + DHTA) with D-camphoric acid chloride to introduce chiral pockets .

- Application : CTzDa COF achieves 90% enantiomeric excess (ee) for L-tryptophan adsorption via π-π interactions and hydrogen bonding .

Q. How are TTA-based COFs optimized for visible-light-induced polymerization?

- Donor-Acceptor Design : Combine TTA (acceptor) with thiophene-based aldehydes (donors) to enhance light absorption .

- Efficiency : These COFs initiate methyl methacrylate polymerization under visible light with >95% monomer conversion in 24 hours .

Q. What challenges arise in reconciling contradictory data on TTA-COF surface areas?

- Synthesis Variability : BET values range from 220 m²/g (COF-LY, mechanical grinding) to 680 m²/g (solvothermal COFs) , attributed to differences in crystallization methods.

- Mitigation : Standardize reaction conditions (solvent, catalyst, temperature) and use complementary characterization (PXRD, gas adsorption) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.